Cas no 420096-77-1 (N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide)
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide Chemical and Physical Properties
Names and Identifiers
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- N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxochromene-3-carboxamide
- N-(3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide
- CBMicro_045777
- N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide
- 420096-77-1
- SR-01000217885-1
- VS-09182
- STK428373
- BBL029302
- AKOS003253726
- Oprea1_059198
- BIM-0045753.P001
- CS-0332348
- SR-01000217885
-
- Inchi: 1S/C21H19N3O4S/c1-4-24(5-2)20(26)17-12(3)15(11-22)19(29-17)23-18(25)14-10-13-8-6-7-9-16(13)28-21(14)27/h6-10H,4-5H2,1-3H3,(H,23,25)
- InChI Key: LOUBKRDKNNERCO-UHFFFAOYSA-N
- SMILES: S1C(=C(C#N)C(C)=C1C(N(CC)CC)=O)NC(C1C(=O)OC2C=CC=CC=2C=1)=O
Computed Properties
- Exact Mass: 409.10962727g/mol
- Monoisotopic Mass: 409.10962727g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 5
- Complexity: 754
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 4.1
- Topological Polar Surface Area: 128Ų
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1403018-500mg |
N-(3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl)-2-oxo-2H-chromene-3-carboxamide |
420096-77-1 | 98% | 500mg |
¥4977.00 | 2024-05-14 |
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide Related Literature
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Zhixia Liu,Tingjian Chen,Floyd E. Romesberg Chem. Sci., 2017,8, 8179-8182
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Qiyuan Wu,Shangmin Xiong,Peichuan Shen,Shen Zhao,Alexander Orlov Catal. Sci. Technol., 2015,5, 2059-2064
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Maomao Hou,Fenglin Zhong,Qiu Jin,Enjiang Liu,Jie Feng,Tengyun Wang,Yue Gao RSC Adv., 2017,7, 34392-34400
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Kay S. McMillan,Anthony G. McCluskey,Annette Sorensen,Marie Boyd,Michele Zagnoni Analyst, 2016,141, 100-110
Additional information on N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide
Professional Introduction to N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide (CAS No. 420096-77-1)
N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide, identified by its CAS number 420096-77-1, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and bioorganic synthesis. This compound belongs to a class of heterocyclic molecules that exhibit a unique blend of structural features, including a thiophene ring and a chromene core, which are well-documented for their potential biological activities. The presence of functional groups such as cyano, diethylcarbamoyl, and carboxamide further enhances its chemical diversity, making it a subject of extensive research for developing novel therapeutic agents.
The structural framework of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide is characterized by its aromatic system, which comprises a thiophene ring substituted at the 3-position with a cyano group and at the 5-position with a diethylcarbamoyl moiety. The chromene core, located at the 2-position of the thiophene, introduces additional electronic and steric effects that can modulate the compound's reactivity and biological interactions. This particular arrangement of functional groups has been strategically designed to optimize interactions with biological targets, thereby enhancing its pharmacological profile.
In recent years, there has been growing interest in the development of small molecule inhibitors targeting various enzymes and receptors involved in metabolic and inflammatory pathways. The compound N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide has been extensively studied for its potential as an inhibitor of key enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which play crucial roles in the pathogenesis of inflammation and pain. Preliminary in vitro studies have demonstrated that this compound exhibits significant inhibitory activity against COX enzymes, suggesting its potential as an anti-inflammatory agent.
The diethylcarbamoyl group in the structure not only contributes to the compound's solubility but also serves as a pharmacophoric element that can interact with specific amino acid residues in target proteins. This interaction is critical for achieving high binding affinity and selectivity, which are essential for therapeutic efficacy. Additionally, the cyano group at the 3-position of the thiophene ring can participate in hydrogen bonding or π-stacking interactions with biological targets, further enhancing the compound's binding potential.
The chromene core is another key feature of this compound that contributes to its biological activity. Chromenes are known for their broad spectrum of biological effects, including anti-inflammatory, antioxidant, and anticancer properties. The presence of a carboxamide group at the 3-position of the chromene ring introduces additional functionality that can be exploited for further derivatization and optimization of pharmacological properties. This structural motif has been reported to enhance drug-like characteristics such as metabolic stability and cell membrane permeability.
In terms of synthetic methodology, N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide can be synthesized through multi-step organic reactions involving cyclization, substitution, and functional group transformations. The synthesis typically starts with the preparation of key intermediates such as 4-methylthiophenone derivatives followed by introduction of the cyano and diethylcarbamoyl groups. Advanced synthetic techniques such as palladium-catalyzed cross-coupling reactions have been employed to achieve high yields and purity levels.
The pharmacokinetic properties of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yl]-2-oxo-2H-chromene-3-carboxamide are also under investigation to ensure its suitability for clinical applications. Studies have focused on assessing its absorption, distribution, metabolism, excretion (ADME) profiles to predict its bioavailability and potential side effects. Preliminary data suggest that this compound exhibits reasonable oral bioavailability and moderate metabolic stability, making it a promising candidate for further development.
The potential therapeutic applications of N-[3-cyano-5-(diethylcarbamoyl)-4-methylthiophen-2-yll] -2 oxo - 22 H chrom ene - 33 carbox ylam ide extend beyond anti-inflammation to include anti-tumor and anti-viral effects. The structural features that contribute to its inhibitory activity against COX enzymes also make it a candidate for inhibiting other enzymes involved in cancer progression such as tyrosine kinases. Additionally, its ability to interact with DNA-binding proteins suggests potential applications in antiviral therapies.
Ongoing research is focused on exploring derivatives of N-[3-cyano - 5 - ( di ethyl carbam oy l ) - 4 - me thy l thi o phen - 22 y l strong >] - < strong > 22 ox o - 22 H chrom ene - 33 carbox ylam ide strong >] to enhance their pharmacological properties further. Modifications such as changes in substituent patterns or introduction of new functional groups can lead to compounds with improved potency, selectivity, and reduced toxicity. Computational modeling techniques are being used to predict the binding modes of these derivatives with biological targets, thereby guiding rational drug design.
In conclusion,N-[< strong > 33 cyano - 55 ( di ethyl carbam oy l ) -44 me thy l thi o phen -22 y l strong >] - < strong >22 ox o -22 H chrom ene -33 carbox ylam ide strong >] (CAS No.< strong >420096771 strong >) is a structurally complex organic compound with significant potential in pharmaceutical applications Its unique combination offunctional groups makes it an attractive candidate for developing novel therapeutic agents particularly those targeting inflammatoryand cancer-related pathways Further research intoits synthesis pharmacokineticsand pharmacodynamics will be crucial in realizing its full therapeutic potential.
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